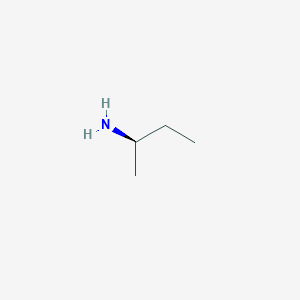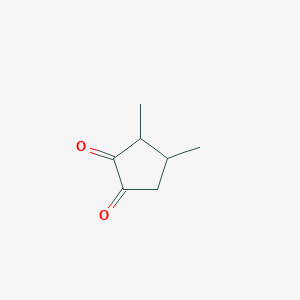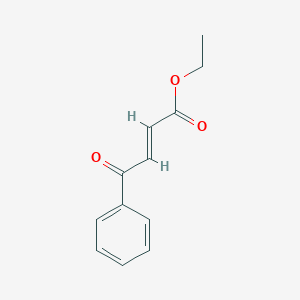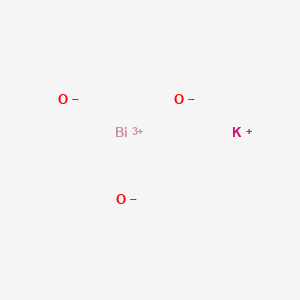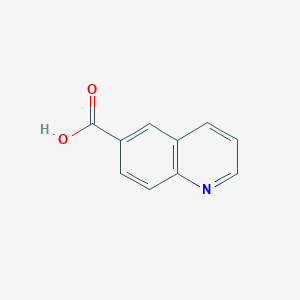![molecular formula C7H11Br B082479 1-Bromobicyclo[2.2.1]heptane CAS No. 13474-70-9](/img/structure/B82479.png)
1-Bromobicyclo[2.2.1]heptane
概要
説明
1-Bromobicyclo[2.2.1]heptane, also known as 1-bromonorbornane, is a bicyclic organic compound with the molecular formula C₇H₁₁Br. It features a bromine atom attached to one of the bridgehead carbons of the bicyclo[2.2.1]heptane structure. This compound is of interest due to its unique structural properties and its reactivity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromobicyclo[2.2.1]heptane can be synthesized through several methods:
Bromination of Norbornane: One common method involves the bromination of norbornane using bromine (Br₂) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the bridgehead position.
Addition of Hydrogen Bromide to Norbornene: Another method involves the addition of hydrogen bromide (HBr) to norbornene. This reaction typically occurs under acidic conditions and follows Markovnikov’s rule, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the bromination of norbornane due to its simplicity and efficiency. The reaction is typically carried out in large reactors with controlled temperature and light conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1-Bromobicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of the bromine atom, this compound can undergo nucleophilic substitution reactions. the steric hindrance at the bridgehead position makes it less reactive in typical S_N2 reactions.
Elimination Reactions: This compound can also undergo elimination reactions to form norbornene. The elimination typically requires strong bases and high temperatures.
Common Reagents and Conditions
Nucleophilic Substitution: Silver nitrate (AgNO₃) in aqueous solution at 150°C.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) at high temperatures.
Major Products
Nucleophilic Substitution: Formation of norbornyl alcohol.
Elimination: Formation of norbornene.
科学的研究の応用
1-Bromobicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The unique structure of this compound makes it useful in the development of novel materials with specific properties.
Drug Discovery: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.
作用機序
The mechanism of action of 1-bromobicyclo[2.2.1]heptane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bridgehead position stabilizes the carbocation, allowing the reaction to proceed via the S_N1 mechanism. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
1-Bromobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-Chlorobicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine. It is less reactive in nucleophilic substitution reactions due to the lower leaving group ability of chlorine compared to bromine.
1-Iodobicyclo[2.2.1]heptane: Similar structure but with an iodine atom. It is more reactive in nucleophilic substitution reactions due to the higher leaving group ability of iodine.
Norbornane: The parent hydrocarbon without any halogen substitution. It is less reactive and serves as a starting material for the synthesis of halogenated derivatives.
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it useful in various chemical transformations.
特性
IUPAC Name |
1-bromobicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGQMFDJANKDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158919 | |
| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-70-9 | |
| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





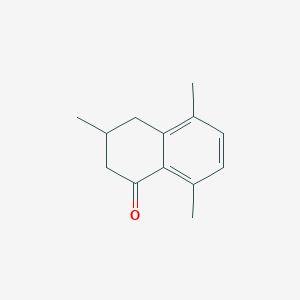
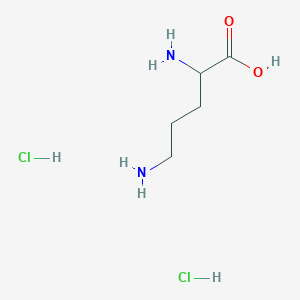

![Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1)](/img/structure/B82407.png)
